3-[(Phenylsulfonyl)methyl]-2,4-pentanedione
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Overview
Description
3-[(Phenylsulfonyl)methyl]-2,4-pentanedione is an organic compound that features a phenylsulfonyl group attached to a pentanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione typically involves the reaction of phenylsulfonylmethane with 2,4-pentanedione under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylsulfonylmethane, followed by nucleophilic addition to the carbonyl group of 2,4-pentanedione. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylsulfonyl)methyl]-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the carbonyl groups can yield alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Phenylsulfonyl)methyl]-2,4-pentanedione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-[(Phenylsulfonyl)methyl]-2,4-pentanedione involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylacetophenone: Another sulfone-containing compound with similar reactivity.
β-Ketosulfones: Compounds with a similar β-diketone structure but different substituents.
Phenylsulfonylmethane: A simpler sulfone compound used in various synthetic applications.
Uniqueness
3-[(Phenylsulfonyl)methyl]-2,4-pentanedione is unique due to its combination of a phenylsulfonyl group and a β-diketone structure, which imparts distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonylmethyl)pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-9(13)12(10(2)14)8-17(15,16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMCRSUZQXKJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CS(=O)(=O)C1=CC=CC=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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